molecular formula C23H28ClN3O3 B13801613 Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride CAS No. 2619-07-0

Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride

Cat. No.: B13801613
CAS No.: 2619-07-0
M. Wt: 429.9 g/mol
InChI Key: MBAWMEMVNIXZPV-UHFFFAOYSA-N
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Description

Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride is a complex organic compound with a unique structure that includes a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride typically involves multiple steps. One common method includes the reaction of 2-methyl-4-oxoquinazoline with 3-methylbenzoyl chloride to form an intermediate, which is then reacted with diethylaminoethanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydroquinazoline compounds.

Scientific Research Applications

Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride involves its interaction with specific molecular targets. The quinazolinone moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride is unique due to its specific structure, which includes both a quinazolinone and a benzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2619-07-0

Molecular Formula

C23H28ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride

InChI

InChI=1S/C23H27N3O3.ClH/c1-5-25(6-2)14-15-29-23(28)19-12-9-10-16(3)21(19)26-17(4)24-20-13-8-7-11-18(20)22(26)27;/h7-13H,5-6,14-15H2,1-4H3;1H

InChI Key

MBAWMEMVNIXZPV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC(=C1N2C(=NC3=CC=CC=C3C2=O)C)C.Cl

Origin of Product

United States

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